molecular formula C5H5FN2O3S B3352295 6-methoxypyridazine-3-sulfonyl Fluoride CAS No. 454182-00-4

6-methoxypyridazine-3-sulfonyl Fluoride

Cat. No.: B3352295
CAS No.: 454182-00-4
M. Wt: 192.17 g/mol
InChI Key: IMOAIQFWGABIHK-UHFFFAOYSA-N
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Description

6-methoxypyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O3S and a molecular weight of 192.168 g/mol It is a derivative of pyridazine, characterized by the presence of a methoxy group at the 6-position and a sulfonyl fluoride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxypyridazine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-chloro-6-methoxypyridazine with a suitable sulfonyl fluoride reagent under controlled conditions . The reaction typically requires the use of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-methoxypyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Resulting from the oxidation of the methoxy group.

    Dihydropyridazine Derivatives: Produced via reduction of the pyridazine ring.

Scientific Research Applications

6-methoxypyridazine-3-sulfonyl fluoride has found applications in various scientific research fields:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxypyridazine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in target molecules. This reactivity is exploited in the design of covalent inhibitors and probes for biological studies .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methoxypyridazine: A precursor in the synthesis of 6-methoxypyridazine-3-sulfonyl fluoride.

    6-methoxy-pyridine-3-sulfonyl chloride: Another sulfonyl derivative with similar reactivity.

    4-methoxypyridazine-3-sulfonyl fluoride: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a methoxy group and a sulfonyl fluoride group makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology research.

Properties

IUPAC Name

6-methoxypyridazine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOAIQFWGABIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452553
Record name 3-fluorosulfonyl-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454182-00-4
Record name 3-fluorosulfonyl-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-pyridazine-3-thiol (7.1 g), methanol (100 mL), water (100 mL), and potassium hydrogen fluoride (39 g) was prepared and stirred at-10° C. for 30 minutes. Chlorine gas was bubbled into the mixture at a rate to ensure that the temperature did not exceed −10° C. The whitish-yellow reaction mixture was then poured into ice-cold water (50 mL) and the resulting white solid was filtered and air dried to afford the title compound (74%, 7.1 g); mp, 87-88° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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